molecular formula C22H26O7 B1242559 Magnone A

Magnone A

Cat. No.: B1242559
M. Wt: 402.4 g/mol
InChI Key: PYUASVNLYYZKLA-PONJGIIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magnone A is a cytotoxic lignan isolated from the leaves of Mallotus macrostachyus, a plant native to Vietnam. It belongs to the lignan class of natural products, characterized by dimeric phenylpropanoid structures. This compound has demonstrated selective cytotoxicity against human cancer cell lines, with IC50 values ranging from 2.03 to 19.73 µM, while exhibiting low toxicity toward normal Hek 293 cells (IC50 >20 µM) .

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[(3R,4R,5S)-5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone

InChI

InChI=1S/C22H26O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,22-23H,11-12H2,1-4H3/t15-,16-,22+/m0/s1

InChI Key

PYUASVNLYYZKLA-PONJGIIJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@H](CO2)C(=O)C3=CC(=C(C=C3)OC)OC)CO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(CO2)C(=O)C3=CC(=C(C=C3)OC)OC)CO)OC

Synonyms

magnone A
tetrahydro-2-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-(hydroxymethyl)furan

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Magnone A shares a lignan backbone with other related compounds, such as magnone B and 3′-O,4-O-dimethylcedrusin. Key structural distinctions include:

Table 1: Structural Features of this compound and Analogues

Compound Core Structure Substituents/Modifications Source
This compound Lignan Methoxy groups, methyl group at C-8* Mallotus macrostachyus
Magnone B 7,9′-Epoxylignan Hydroxymethyl group at C-8 Acorus tatarinowii
6-Methoxymarcanine A Neolignan Methoxy and methylenedioxy groups Mallotus macrostachyus

Note: this compound differs from magnone B by the reduction of a hydroxymethyl group (C-8 in magnone B) to a methyl group, a modification that may influence bioactivity and solubility .

Cytotoxic Activity and Selectivity

This compound’s cytotoxicity is comparable to alkaloids like liriodenine but with superior selectivity for cancer cells:

Table 2: Cytotoxicity (IC50) of this compound and Related Compounds

Compound Hek 293 (µM) MCF-7 (Breast Cancer) A549 (Lung Cancer) HepG2 (Liver Cancer)
This compound >20 19.73 2.03 8.45
6-Methoxymarcanine A >20 15.92 10.14 12.67
Liriodenine 6.59–11.02 8.21 7.89 9.34

Key findings:

  • This compound exhibits stronger activity against lung cancer (A549) than 6-methoxymarcanine A, suggesting structural specificity .

Mechanistic and Functional Insights

  • Selectivity: The methyl group at C-8 in this compound may reduce non-specific interactions with normal cells, enhancing selectivity compared to hydroxyl-rich analogues like magnone B .
  • Synergistic Effects: In combination with 6-methoxymarcanine A, this compound shows additive cytotoxicity, suggesting complementary mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnone A
Reactant of Route 2
Reactant of Route 2
Magnone A

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